molecular formula C16H11FO2 B12591599 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- CAS No. 879416-96-3

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl-

Cat. No.: B12591599
CAS No.: 879416-96-3
M. Wt: 254.25 g/mol
InChI Key: YAONVVLBLBMRSJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 6-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro or amino groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or amino derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-7-hydroxy-
  • 2H-1-Benzopyran-2-one, 4-(2-chloro-4-fluorophenyl)-7-hydroxy-

Uniqueness

The presence of a methyl group at the 6-position and a fluorophenyl group at the 4-position distinguishes 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- from other benzopyran derivatives. These structural features contribute to its unique chemical reactivity and potential biological activities.

Properties

CAS No.

879416-96-3

Molecular Formula

C16H11FO2

Molecular Weight

254.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-methylchromen-2-one

InChI

InChI=1S/C16H11FO2/c1-10-2-7-15-14(8-10)13(9-16(18)19-15)11-3-5-12(17)6-4-11/h2-9H,1H3

InChI Key

YAONVVLBLBMRSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=C(C=C3)F

Origin of Product

United States

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